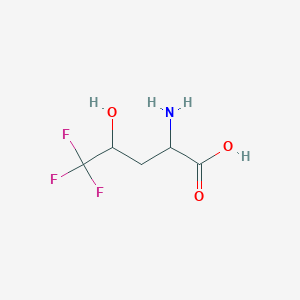
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid is a fluorinated amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the practical methods for preparing 2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid involves dynamic kinetic resolution of the corresponding racemate. This method allows for the efficient synthesis of the compound on a 20 g scale . The process typically involves the use of specific catalysts and reaction conditions to achieve high selectivity and yield.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amino group can produce primary amines.
Scientific Research Applications
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and peptides.
Biology: Studied for its potential role in modifying protein structures and functions.
Medicine: Investigated for its potential use in drug development due to its enhanced metabolic stability and activity.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to target proteins, potentially leading to increased efficacy and reduced side effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-hydroxy-pentanoic acid: Lacks the fluorine atoms, resulting in different metabolic stability and activity.
5,5,5-Trifluoro-4-hydroxy-pentanoic acid: Similar structure but lacks the amino group, affecting its reactivity and applications
Uniqueness
2-Amino-5,5,5-trifluoro-4-hydroxypentanoic acid is unique due to the presence of both fluorine atoms and an amino group, which confer enhanced metabolic stability, activity, and potential for diverse applications in drug development and peptide research .
Properties
Molecular Formula |
C5H8F3NO3 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
2-amino-5,5,5-trifluoro-4-hydroxypentanoic acid |
InChI |
InChI=1S/C5H8F3NO3/c6-5(7,8)3(10)1-2(9)4(11)12/h2-3,10H,1,9H2,(H,11,12) |
InChI Key |
VZPJLCANUHCOMM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)N)C(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















